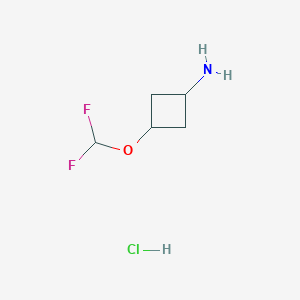

3-(Difluoromethoxy)cyclobutan-1-amine hcl

Description

Significance of Cyclobutane (B1203170) Core Structures in Chemical Synthesis

Cyclobutane derivatives are increasingly recognized for their valuable contributions to medicinal chemistry. nih.govru.nl The four-membered ring system of cyclobutane imposes a unique, puckered three-dimensional geometry that offers a level of conformational rigidity not found in more flexible acyclic or larger cyclic structures. nih.gov This rigidity can be advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target. nih.gov

The incorporation of a cyclobutane core can also improve a molecule's metabolic stability. ru.nl By replacing more metabolically labile groups, the cyclobutane ring can block sites of enzymatic degradation, thereby prolonging the compound's half-life in the body. researchgate.net Furthermore, the distinct shape and substitution patterns of cyclobutanes allow them to serve as versatile scaffolds for creating diverse chemical libraries for high-throughput screening. nih.gov The commercial availability and the development of improved synthetic methods have made the integration of this structural motif more accessible to researchers. nih.gov

Academic Context of Difluoromethoxy Group Integration in Organic Molecules

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties. nih.govnih.gov The difluoromethoxy (OCF₂H) group, in particular, has garnered significant attention for its unique electronic and steric characteristics. nih.govrsc.org It is often considered a lipophilic hydrogen bond donor, a property that can influence a molecule's interaction with biological targets. nih.gov

The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl or thiol moieties, allowing for the fine-tuning of a compound's properties while maintaining its core structure. nih.gov Its incorporation can lead to improved metabolic stability and enhanced membrane permeability. rsc.org The synthesis of difluoromethoxylated compounds has been an active area of research, with the development of new methods, including those utilizing visible-light photoredox catalysis, expanding the toolkit for medicinal chemists. nih.govnih.govresearchgate.netresearchgate.net

Overview of Research Areas for 3-(Difluoromethoxy)cyclobutan-1-amine (B2410793) Hydrochloride

While the individual components of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride—the cyclobutane ring and the difluoromethoxy group—are of significant interest in medicinal chemistry, publicly available academic literature detailing specific research applications and findings for this particular compound is limited. Commercial suppliers list the compound, indicating its availability for research purposes.

Based on the properties of its constituent parts, it can be hypothesized that 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride is likely explored in the context of drug discovery as a building block for the synthesis of more complex molecules. The primary amine handle allows for a variety of chemical transformations, enabling its incorporation into larger scaffolds. The combination of the rigid cyclobutane core and the modulating difluoromethoxy group makes it a potentially valuable fragment for structure-activity relationship (SAR) studies in various therapeutic areas. However, without specific published research, its precise applications remain within the proprietary domain of the laboratories and institutions that synthesize or procure it.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethoxy)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-3(8)2-4;/h3-5H,1-2,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMABWBVWURIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of 3 Difluoromethoxy Cyclobutan 1 Amine Hydrochloride

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-(Difluoromethoxy)cyclobutan-1-amine (B2410793) hydrochloride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The signals for the cyclobutane (B1203170) ring protons typically appear as complex multiplets due to intricate spin-spin coupling. The methine proton adjacent to the amine group is expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The difluoromethoxy group gives rise to a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom of the difluoromethoxy group is significantly affected by the attached fluorine atoms, resulting in a triplet in the proton-coupled spectrum. The cyclobutane ring carbons will have distinct chemical shifts based on their substitution pattern.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The difluoromethoxy group is expected to show a doublet in the ¹⁹F NMR spectrum, arising from coupling with the methine proton.

Hypothetical ¹H and ¹³C NMR Data for 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| CH-NH₃⁺ | 3.5 - 3.8 (m) | 45 - 50 |

| CH₂ (ring) | 2.2 - 2.6 (m) | 30 - 35 |

| CH-O | 4.5 - 4.8 (m) | 75 - 80 |

| O-CHF₂ | 6.5 - 6.8 (t) | 115 - 120 (t) |

Note: This is a hypothetical representation of NMR data. Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be employed.

The mass spectrum would be expected to show a prominent peak for the molecular ion of the free amine [M+H]⁺, corresponding to the protonated form of 3-(Difluoromethoxy)cyclobutan-1-amine. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula, confirming the presence of two fluorine atoms. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information by showing the loss of specific functional groups.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [C₅H₉F₂NO + H]⁺ | ~138.07 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride would exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group are expected in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring and the difluoromethoxy group would appear around 2800-3000 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region, and the strong C-F stretching vibrations are expected between 1000 and 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-F bonds often give weak Raman signals, the symmetric vibrations of the cyclobutane ring can be more prominent in the Raman spectrum.

Representative IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3000 - 3300 |

| C-H Stretch (Alkane) | 2850 - 2960 |

| C-O Stretch (Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1100 |

X-ray Diffraction Methodologies for Solid-State Structure Determination

For 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, an X-ray crystal structure would reveal the puckered nature of the cyclobutane ring and the relative orientation of the difluoromethoxy and ammonium substituents. It would also provide detailed information about the hydrogen bonding interactions between the ammonium group and the chloride counter-ion, as well as other intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, studies on similar cyclobutylamine (B51885) derivatives have been reported.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. This puckering can be described by a dihedral angle, and the ring can undergo a dynamic "ring-flipping" process between two equivalent puckered conformations. The presence of substituents on the ring influences the energetic preference for certain conformations.

Experimental Approaches to Conformational Studies

The conformational preferences of the cyclobutane ring in 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride can be investigated using a combination of experimental techniques.

NMR Spectroscopy: Variable-temperature NMR spectroscopy is a powerful tool for studying conformational dynamics. By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers for conformational interconversions, such as ring flipping. The coupling constants between protons on the cyclobutane ring are also sensitive to the dihedral angles and can provide information about the preferred conformation in solution. For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions in the puckered ring, and NMR can be used to determine the preferred orientation. nih.govacs.org In the case of a 1,3-disubstituted cyclobutane, both cis and trans isomers are possible, each with its own conformational preferences.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are used to calculate the relative energies of different conformations. researchgate.net These calculations can help to predict the most stable conformation and to understand the factors that govern the conformational landscape of the molecule. For the title compound, the bulky and polar difluoromethoxy group would likely have a strong influence on the puckering of the cyclobutane ring.

The interplay between the steric and electronic effects of the difluoromethoxy and amine substituents will ultimately determine the most stable three-dimensional structure of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, which is a critical factor in its potential biological activity.

Theoretical and Computational Methods for Conformational Preferences

Due to the limited availability of direct experimental data, theoretical and computational methods are invaluable for predicting the conformational preferences of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride. Density Functional Theory (DFT) is a powerful tool for such analyses, allowing for the calculation of the relative energies of different conformers. researchgate.netpeerj.com

For a 1,3-disubstituted cyclobutane, two primary puckered conformations are considered: one with the substituents in a cis relationship and another with a trans relationship. Within each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The puckering of the cyclobutane ring leads to a reduction in torsional strain, though it slightly increases angle strain. nih.gov

Computational models would typically start with geometry optimization of all possible stereoisomers (cis and trans) and their respective conformers. For the trans isomer of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, the diequatorial conformer is generally expected to be the most stable due to minimized steric hindrance. For the cis isomer, an equatorial-axial arrangement is necessary. The bulky difluoromethoxy and ammonium groups would create significant steric strain in a diaxial conformation.

The relative energies of these conformations can be calculated to determine the most likely ground-state structure. These calculations would also provide insights into the energy barriers for ring flipping.

Table 1: Calculated Relative Energies of 3-(Difluoromethoxy)cyclobutan-1-amine Hydrochloride Conformers (Illustrative)

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Diequatorial | 0.00 |

| trans | Diaxial | +5.8 |

| cis | Equatorial (NH3+), Axial (OCHF2) | +1.5 |

| cis | Axial (NH3+), Equatorial (OCHF2) | +2.1 |

Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis of substituted cyclobutanes.

Stereochemical Assignment and Purity Assessment

The stereochemical assignment and purity of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride are critical for its application, particularly in pharmaceuticals where different stereoisomers can have vastly different biological activities.

The molecule has two stereocenters at the C1 and C3 positions, leading to the possibility of cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. The assignment of the relative stereochemistry (cis or trans) can often be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. In the absence of specific literature for this compound, general principles for substituted cyclobutanes would be applied.

The assessment of enantiomeric purity requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers of amine-containing compounds. nih.govrsc.org Gas Chromatography (GC) on a chiral column can also be employed, often after derivatization of the amine group to increase volatility. researchgate.net

Table 2: Representative Chromatographic Methods for Purity Assessment

| Method | Column Type | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | C18 Reverse Phase | Acetonitrile/Water with 0.1% TFA | UV (210 nm) | Chemical Purity |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol with diethylamine | UV (210 nm) | Enantiomeric Purity |

| GC | Capillary (e.g., DB-5) | Helium | FID | Chemical Purity |

Note: These are representative methods and would require optimization for this specific compound.

Reactivity and Chemical Transformations of 3 Difluoromethoxy Cyclobutan 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group is the most reactive site in 3-(difluoromethoxy)cyclobutan-1-amine (B2410793) hydrochloride, readily participating in a variety of nucleophilic reactions. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

Nucleophilic Reactivity and Derivatization

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it can react with a wide range of electrophiles to form various derivatives. Common derivatization reactions include acylation to form amides and sulfonylation to form sulfonamides.

Amide Formation: The reaction with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents is a fundamental transformation. For instance, the reaction with an acyl chloride in the presence of a base to neutralize the generated hydrochloric acid leads to the formation of the corresponding N-cyclobutyl amide.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This reaction is widely used in medicinal chemistry to introduce the sulfonamide functional group.

| Reaction Type | Electrophile | Product | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-(3-(difluoromethoxy)cyclobutyl)amide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane (B109758), THF), 0 °C to room temperature |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(3-(difluoromethoxy)cyclobutyl)sulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane, THF), 0 °C to room temperature |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Secondary or Tertiary Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), acidic catalyst (e.g., acetic acid), solvent (e.g., methanol, dichloroethane) |

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions. This is achieved through the use of protecting groups. The most common protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc protected amine is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. wikipedia.orgnih.govnih.gov

Cbz Protection: The Cbz group is installed by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which makes it orthogonal to the acid-labile Boc group. organic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Chemical Transformations of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a key feature of the molecule, influencing its physicochemical properties such as lipophilicity and metabolic stability.

Modification or Transformation of the Difluoromethoxy Moiety

Direct chemical modification of the difluoromethoxy group is challenging due to its high stability. The C-F bonds are generally unreactive towards nucleophilic or electrophilic attack. Transformations would likely require harsh conditions or specialized reagents that are not commonly employed in standard organic synthesis. There is limited information available in the scientific literature regarding the specific modification of the difluoromethoxy group on a cyclobutane (B1203170) ring. Research in the area of fluoroalkoxy groups is more focused on their synthesis and their impact on the biological activity of molecules rather than their subsequent chemical transformations. researchgate.net

Cyclobutane Ring Reactivity

The cyclobutane ring, while possessing inherent ring strain compared to larger cycloalkanes, is generally stable under many synthetic conditions. researchgate.netgoogleapis.com Its presence provides a rigid, three-dimensional scaffold which is often desirable in medicinal chemistry. mdpi.com

The reactivity of the cyclobutane ring in 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride is significantly lower than that of the primary amine. Ring-opening or ring-expansion reactions are not typically observed under standard functional group manipulations of the amine. Such transformations would likely require specific reagents or reaction conditions designed to promote the cleavage of the strained four-membered ring. For example, certain substituted cyclobutanes can undergo thermal or photochemically induced ring openings, or transition-metal-catalyzed rearrangements. However, in the context of its use as a synthetic building block, the cyclobutane core is generally expected to remain intact. researchgate.netnih.gov Studies on various cyclobutane derivatives in organic synthesis have shown that while they can be induced to undergo ring cleavage, they are stable enough to be handled in routine laboratory settings. researchgate.net

Ring Opening Reactions and Mechanisms

The considerable ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under various conditions. These transformations can proceed through different mechanisms, including thermal, acid- or base-catalyzed, or metal-mediated pathways. The nature of the substituents on the cyclobutane ring plays a crucial role in determining the regioselectivity and stereoselectivity of the ring-opening process.

For 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, the primary amine and the difluoromethoxy group are expected to significantly influence the course of ring-opening reactions. For instance, in the presence of a strong base, deprotonation of the ammonium (B1175870) salt would yield the free amine, which could then participate in intramolecular reactions or influence the stability of intermediates.

Potential Ring-Opening Pathways:

| Reaction Type | Reagents/Conditions | Expected Products | Plausible Mechanism |

| Reductive Ring Opening | H₂, Metal Catalyst (e.g., Pd/C) | Acyclic amines | Hydrogenolysis of C-C bonds in the cyclobutane ring. |

| Oxidative Ring Opening | Oxidizing agents (e.g., KMnO₄, O₃) | Dicarboxylic acids, amino acids | Cleavage of the cyclobutane ring to form oxidized fragments. |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HI) | Halogenated acyclic amines | Protonation of the difluoromethoxy group followed by nucleophilic attack of the halide. |

It is important to note that the specific conditions and outcomes for these reactions with 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride would require experimental verification.

Cycloaddition Reactions of Cyclobutane Derivatives

While cyclobutanes are typically formed through cycloaddition reactions, they can also participate in further cycloaddition chemistry, particularly if they possess unsaturation or can be converted into reactive intermediates. For saturated cyclobutanes like 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, derivatization to introduce a double bond or a suitable leaving group would be necessary to enable participation in cycloaddition reactions.

For example, elimination of a suitable derivative could lead to a cyclobutene, which could then act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions. The electronic nature of the difluoromethoxy group would influence the reactivity of the double bond in such an intermediate.

Functionalization at Other Ring Positions

Functionalization of the cyclobutane ring at positions other than those bearing the primary substituents can be achieved through various synthetic strategies. These methods often involve the generation of reactive intermediates, such as radicals or carbanions, which can then be trapped by electrophiles or nucleophiles.

In the case of 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, the presence of the electron-withdrawing difluoromethoxy group could influence the regioselectivity of C-H activation reactions. For instance, metal-catalyzed C-H functionalization might be directed to specific positions on the ring due to the electronic and steric effects of the existing substituents.

Hypothetical Functionalization Reactions:

| Position | Reaction Type | Reagents | Potential Products |

| C-2 or C-4 | Radical Halogenation | NBS, light/radical initiator | Brominated derivatives |

| C-2 or C-4 | Metal-catalyzed C-H activation | Pd, Ru, or Rh catalysts | Arylated or alkylated derivatives |

| C-3 | Nucleophilic substitution (on a derivative) | Nu⁻ (on a tosylated derivative) | 3-substituted derivatives |

Generation of Novel Chemical Scaffolds from 3-(Difluoromethoxy)cyclobutan-1-amine Hydrochloride

The strained nature of the cyclobutane ring makes it a valuable precursor for the synthesis of more complex molecular architectures. Ring expansion and ring-rearrangement reactions can transform the four-membered ring into larger or more elaborate scaffolds.

For instance, treatment of a suitably derivatized 3-(difluoromethoxy)cyclobutanamine with a Lewis acid could potentially induce a Wagner-Meerwein type rearrangement, leading to the formation of a substituted cyclopentane (B165970) or pyrrolidine (B122466) ring system. The difluoromethoxy group would likely play a significant role in directing the migratory aptitude of the adjacent bonds.

Studies on the Reaction Mechanisms of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride. The strong electron-withdrawing nature of the difluoromethoxy group is known to significantly impact the electronic properties of adjacent atoms and bonds. mdpi.com This effect would be a key factor in the mechanisms of many reactions involving this compound.

For example, in a nucleophilic substitution reaction at a position alpha to the difluoromethoxy group, the inductive effect of the fluorine atoms would stabilize a partial negative charge in the transition state, potentially accelerating the reaction. Conversely, the formation of a carbocation at this position would be disfavored.

Computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the transition state energies and reaction pathways for various transformations of this molecule, aiding in the rational design of synthetic routes to novel compounds.

Theoretical and Computational Studies of 3 Difluoromethoxy Cyclobutan 1 Amine Hydrochloride

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure of 3-(Difluoromethoxy)cyclobutan-1-amine (B2410793) hydrochloride, revealing the distribution of electrons and the nature of its chemical bonds. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the molecular orbitals and energy levels.

The presence of the highly electronegative fluorine atoms in the difluoromethoxy group significantly influences the electronic environment of the entire molecule. These calculations can quantify the partial atomic charges, demonstrating a significant electron withdrawal from the adjacent carbon and oxygen atoms. This inductive effect propagates through the cyclobutane (B1203170) ring, affecting the charge distribution on the amine group.

Key Findings from Electronic Structure Calculations:

Electron Density Distribution: The highest electron density is localized around the fluorine and oxygen atoms, as well as the nitrogen of the amine group and the chloride ion.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically centered on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is often distributed across the C-F and C-O antibonding orbitals. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| Dipole Moment | Data not available | HF/6-31G* |

| HOMO Energy | Data not available | B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not available | B3LYP/6-311++G(d,p) |

Note: Specific numerical data from published research on this exact molecule is not currently available. The table illustrates the types of data generated from such studies.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including potential reaction pathways for the synthesis or degradation of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. mdpi.compku.edu.cn

For instance, DFT could be used to model the N-alkylation or N-acylation reactions involving the amine group. By calculating the energies of the reactants, transition states, and products, researchers can predict the most favorable reaction pathways and optimize reaction conditions. These studies are crucial for understanding the compound's stability and reactivity profile. nih.gov

Table 2: Hypothetical DFT Results for a Reaction Pathway

| Reaction Step | ΔG (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0.0 | Initial state |

| Transition State 1 | Data not available | Rate-determining step |

| Intermediate | Data not available | A transient species |

| Transition State 2 | Data not available | Second energy barrier |

Note: This table represents a hypothetical reaction energy profile that could be generated through DFT studies. Published data for this specific compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclobutane ring in 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride is not planar and can adopt various puckered conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of the molecule over time, revealing the relative stabilities of different conformers and the energy barriers between them. nih.govnih.gov

Key Insights from MD Simulations:

Ring Puckering: The cyclobutane ring likely exists in a dynamic equilibrium between different puckered conformations.

Side Chain Orientation: The simulations would reveal the preferred orientations (rotamers) of the difluoromethoxy group relative to the cyclobutane ring.

Solvent Effects: The presence of water molecules would influence the conformational preferences through hydrogen bonding with the amine and ether functionalities.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net For example, characteristic peaks for C-F, C-O, C-N, and N-H stretching and bending modes can be calculated and compared with experimental data for structural verification.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated electronic environment around each nucleus and are invaluable for assigning peaks in experimental NMR spectra.

Intermolecular Interactions: The hydrochloride salt form implies a significant ionic interaction between the ammonium (B1175870) cation and the chloride anion. Computational models can explore the nature of this interaction, as well as potential hydrogen bonding between the ammonium group (as a donor) and the oxygen or fluorine atoms of a neighboring molecule (as acceptors).

Table 3: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental (ppm) |

|---|---|---|

| ¹H (amine) | Data not available | Data not available |

| ¹³C (C-O) | Data not available | Data not available |

Note: Specific predicted spectroscopic data for this compound is not available in the public domain. This table serves as an example of how such data would be presented.

Analysis of Electronic Effects and Inductive Properties of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key functional group that significantly modulates the physicochemical properties of the molecule. Its electronic effects are primarily inductive, stemming from the high electronegativity of the two fluorine atoms.

The -OCHF₂ group is a strong electron-withdrawing group (EWG). longdom.orgnih.gov This is due to the powerful -I (negative inductive) effect of the fluorine atoms, which pulls electron density away from the rest of the molecule through the sigma bonds. scienceinfo.com This effect has several important consequences:

Basicity of the Amine: The electron-withdrawing nature of the difluoromethoxy group reduces the electron density on the nitrogen atom of the amine group. This, in turn, is expected to decrease the basicity (pKa) of the amine compared to an unsubstituted cyclobutylamine (B51885).

Bond Lengths and Angles: The inductive effect can lead to subtle changes in bond lengths and angles throughout the molecule, which can be quantified by computational geometry optimizations. scienceinfo.com

Reactivity: The reduced electron density at certain positions can influence the molecule's susceptibility to nucleophilic or electrophilic attack.

The properties of the difluoromethoxy group are often compared to the related trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, which are also potent electron-withdrawing groups widely used in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com The difluoromethyl group (-CHF₂) itself can sometimes act as a weak hydrogen bond donor, a property that could also be relevant for the -OCHF₂ group. bohrium.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride |

Advanced Synthetic Strategies and Future Research Directions

Application of Green Chemistry Principles in the Synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine (B2410793) Hydrochloride

The synthesis of complex fluorinated molecules traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Applying the principles of green chemistry is crucial for developing sustainable and economically viable routes to 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride.

Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Reactions with poor atom economy, such as those using stoichiometric protecting groups or reagents, generate substantial waste. primescholars.com

A plausible synthetic pathway to 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride starts from 3-hydroxycyclobutanone (B178150). This route can be analyzed for its atom economy at each step.

Step 1: Difluoromethoxylation: The reaction of 3-hydroxycyclobutanone with a difluorocarbene source. A common method involves using chlorodifluoromethane (B1668795) (ClCF₂H) and a strong base.

Step 2: Reductive Amination: The conversion of the resulting 3-(difluoromethoxy)cyclobutanone to the corresponding amine, typically using ammonia (B1221849) and a reducing agent.

Step 3: Salt Formation: Reaction of the free amine with hydrogen chloride (HCl) to yield the final hydrochloride salt.

Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. nih.govnih.gov The reductive amination and salt formation steps can be highly atom-economical. The key challenge lies in the difluoromethoxylation step. Traditional methods using sources like ClCF₂H often have lower atom economy due to the formation of stoichiometric byproducts.

Strategies to improve atom economy and minimize waste include:

Catalytic Approaches: Employing catalytic quantities of reagents instead of stoichiometric amounts significantly reduces waste.

Reagent Recycling: Developing processes where byproducts can be recovered and reused.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates, which minimizes solvent usage and losses during purification. durham.ac.uk

| Synthetic Step | Key Reagents | Desired Product Atoms | Wasted Byproduct Atoms | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Difluoromethoxylation (via ClCF₂H) | 3-hydroxycyclobutanone, ClCF₂H, NaOH | C₅H₆F₂O₂ | NaCl, H₂O | ~65% |

| Reductive Amination (via H₂) | 3-(difluoromethoxy)cyclobutanone, NH₃, H₂, Catalyst | C₅H₉F₂NO | H₂O | ~89% |

| Salt Formation | 3-(Difluoromethoxy)cyclobutan-1-amine, HCl | C₅H₁₀ClF₂NO | None | 100% |

The choice of solvents and reagents is critical to the environmental impact and safety of a synthetic process. Many traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF), are toxic and difficult to dispose of. nih.gov

For the synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, research into greener solvent alternatives is paramount. Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are examples of more benign solvents. researchgate.net Some modern fluorination reactions have even been successfully performed in aqueous media. researchgate.net The use of lipids, such as vegetable oils, is also an emerging area for creating renewable and biodegradable reaction media. rsc.org

Regarding reagents, many fluorinating agents are hazardous. durham.ac.ukbeilstein-journals.org The development of non-ozone-depleting difluorocarbene precursors is a key area of research. rsc.org Furthermore, replacing stoichiometric reducing agents like sodium borohydride (B1222165) in the amination step with catalytic hydrogenation (using H₂) improves safety and reduces waste.

| Reaction Type | Conventional Solvents | Greener Alternatives | Key Advantages of Alternatives |

|---|---|---|---|

| Difluoromethoxylation | DMF, THF, Dioxane | CPME, 2-MeTHF | Higher boiling point, lower toxicity, easier recycling |

| Reductive Amination | Methanol, Dichloromethane (B109758) | Ethanol, Isopropanol, Water | Lower toxicity, renewable sources, reduced environmental impact |

Reducing energy consumption is a vital component of green chemistry. Many fluorination reactions are highly exothermic and require careful temperature control, often at very low temperatures, which is energy-intensive. mdpi.com

Key strategies for improving energy efficiency include:

Flow Chemistry: Continuous-flow microreactors offer superior heat exchange compared to batch reactors, allowing for better control of exothermic reactions at higher temperatures and reducing the need for cryogenic cooling. beilstein-journals.orgresearchgate.net This enhanced safety and control can lead to higher yields and purity. researchgate.net

Photocatalysis: Visible-light photoredox catalysis enables many transformations to occur at ambient temperature, significantly lowering the energy input compared to thermally driven processes. nih.govnih.gov This approach is particularly promising for radical-based difluoromethoxylation reactions. rsc.org

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby saving energy. numberanalytics.com

Exploration of Novel Catalytic Systems for Synthesis

The development of novel catalysts is essential for creating more efficient and selective synthetic routes. For 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, catalytic innovations are needed for the two key bond-forming steps: the C-O bond of the difluoromethoxy ether and the C-N bond of the amine.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-OCF₂H bonds under mild conditions. nih.govnih.govresearchgate.net These systems use a photocatalyst that, upon absorbing light, can generate a difluoromethyl radical from a suitable precursor. This radical can then be trapped by an alcohol, such as a 3-hydroxycyclobutane derivative. While most extensively studied for arenes, adapting this technology to aliphatic alcohols is a promising research direction. rsc.orgresearchgate.net

For the amination step, modern catalytic methods can replace older, less efficient techniques. Catalytic reductive amination using transition metal catalysts (e.g., Pd, Ni, Ru) with hydrogen gas or a hydrogen transfer reagent is a highly efficient and atom-economical method for converting ketones to amines.

| Transformation | Catalytic System | Mechanism | Potential Advantages |

|---|---|---|---|

| C-O Bond Formation (Difluoromethoxylation) | Visible-Light Photoredox Catalysis (e.g., Ir or Ru complexes) | Radical addition to an alcohol | Mild, room-temperature conditions; high functional group tolerance. nih.gov |

| C-O Bond Formation (Difluoromethoxylation) | Copper-Catalyzed Difluorocarbene Transfer | Insertion of catalytically generated :CF₂ into an O-H bond. rsc.org | Avoids stoichiometric strong bases; potentially milder conditions. |

| C-N Bond Formation (Amination) | Transition Metal-Catalyzed Reductive Amination | Imine formation followed by catalytic hydrogenation | High atom economy; avoids stoichiometric metal hydrides. |

| C-N Bond Formation (Amination) | Enzyme Catalysis (Transaminase) | Biocatalytic conversion of ketone to amine | High stereoselectivity; aqueous, mild conditions. |

Development of Automated Synthesis Protocols

Automated synthesis, particularly using continuous-flow technology, offers significant advantages for the production of pharmaceutical intermediates like 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and scalability. beilstein-journals.org

The multi-step synthesis of the target compound is well-suited for a telescoped flow process. durham.ac.uk A potential automated setup could involve:

A first reactor module where a 3-hydroxycyclobutane precursor is mixed with a difluoromethoxylating agent under optimized flow conditions.

The output stream, containing the 3-(difluoromethoxy)cyclobutanone intermediate, could pass through an in-line purification column (scavenger resin) to remove byproducts.

The purified stream would then enter a second reactor module (e.g., a packed-bed reactor with a hydrogenation catalyst) where it is mixed with an ammonia source for reductive amination.

A final module could introduce gaseous HCl for in-line salt formation, followed by crystallization.

Unexplored Reactivity Profiles and New Synthetic Transformations

The unique combination of a difluoromethoxy group, a cyclobutane (B1203170) ring, and a primary amine offers rich potential for exploring novel chemical reactivity. The electron-withdrawing nature of the -OCF₂H group can significantly influence the properties and reactivity of the adjacent cyclobutane ring and the distal amine.

Future research could investigate:

Influence on Amine Basicity: Quantifying the pKa of the amine to understand how the remote, electron-withdrawing difluoromethoxy group affects its basicity compared to non-fluorinated analogs.

Ring Strain and Reactivity: The cyclobutane ring possesses inherent strain. It would be valuable to explore whether the electronic properties of the -OCF₂H substituent modulate the ring's susceptibility to ring-opening or rearrangement reactions under specific conditions (e.g., acid, base, or transition metal catalysis).

New Transformations: The primary amine serves as a versatile synthetic handle for further functionalization. New derivatives could be synthesized via N-alkylation, N-arylation, acylation, or conversion to other functional groups (e.g., isocyanates, azides). These new analogs could expand the library of available building blocks for drug discovery.

C-F Bond Activation: While challenging, the selective activation of a C-F bond in the difluoromethoxy group could open pathways to novel structures. For instance, a partial reduction could potentially yield a monofluoromethoxy derivative, or substitution of a fluorine atom could introduce new functionalities. The reactivity of α-fluoro ethers suggests that these C-F bonds might be activated under acidic conditions or with Lewis acids. acs.org

Role of 3-(Difluoromethoxy)cyclobutan-1-amine Hydrochloride as a Versatile Chemical Building Block

3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride serves as a valuable scaffold in drug discovery, primarily due to the advantageous properties conferred by its distinct structural components. The cyclobutane ring provides a rigid, three-dimensional framework that can effectively mimic and replace more flexible alkyl chains or larger cyclic systems in drug candidates. nih.gov This conformational restriction can lead to improved binding affinity and selectivity for biological targets.

The difluoromethoxy group (-OCHF₂) is a key modulator of physicochemical properties. It is often employed as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, but with significantly different electronic and lipophilic characteristics. The introduction of the difluoromethoxy moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, it can influence lipophilicity, aqueous solubility, and membrane permeability, all critical parameters in optimizing the pharmacokinetic profile of a drug candidate.

The primary amine group provides a crucial handle for synthetic diversification. It can be readily functionalized through a wide range of chemical transformations, including amidation, sulfonylation, reductive amination, and participation in the formation of various heterocyclic systems. This versatility allows for the systematic exploration of the chemical space around the cyclobutane core, enabling the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies.

While specific synthetic details for 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride are not extensively reported in readily available literature, plausible synthetic strategies can be devised based on established methodologies for analogous fluorinated cyclobutanes. A likely retrosynthetic analysis would disconnect the target molecule to a key intermediate, 3-(difluoromethoxy)cyclobutanone.

Plausible Synthetic Routes:

A potential forward synthesis could commence from a suitable cyclobutane precursor, such as 3-hydroxycyclobutanone. The hydroxyl group could be subjected to a difluoromethylation reaction to introduce the -OCHF₂ moiety. Reagents for such transformations have been developed, including those that generate difluorocarbene in situ. nih.gov

Once 3-(difluoromethoxy)cyclobutanone is obtained, the final installation of the amine can be achieved through reductive amination. nbuv.gov.ua This well-established transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this purpose include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). Finally, treatment with hydrochloric acid would yield the target hydrochloride salt.

Addressing Current Challenges and Future Opportunities in Cyclobutane Chemistry

The synthesis and application of cyclobutane derivatives, while increasingly popular, are not without their challenges. The inherent ring strain of the four-membered ring can influence reactivity and stability. nih.gov Stereocontrol during the synthesis of substituted cyclobutanes remains a significant hurdle, particularly for the creation of molecules with multiple stereocenters.

Current Challenges:

Stereoselective Synthesis: Developing methods for the diastereo- and enantioselective synthesis of polysubstituted cyclobutanes is a primary challenge. While some progress has been made, general and highly selective methods are still needed. researchgate.netresearchgate.net

Scalability: Many of the reported synthetic routes for complex cyclobutanes are not readily scalable, which can hinder their application in large-scale drug development programs.

Functional Group Compatibility: The development of robust synthetic methods that tolerate a wide range of functional groups is crucial for the efficient synthesis of diverse cyclobutane-containing molecules.

Future Opportunities:

Novel Synthetic Methodologies: The development of new catalytic methods, including C-H functionalization and photoredox catalysis, holds great promise for the efficient and selective synthesis of complex cyclobutanes. nih.gov

Bioisosteric Replacements: The unique conformational properties of the cyclobutane ring make it an attractive scaffold for use as a bioisostere for other common structural motifs in drug molecules. pharmablock.com

Exploration of New Chemical Space: The continued development of novel fluorinated and otherwise functionalized cyclobutane building blocks will open up new avenues for drug discovery. nih.gov

Patent Literature Analysis from a Synthetic Chemistry Perspective

A review of the patent literature reveals a significant number of patents claiming cyclobutane derivatives for various therapeutic applications. While patents specifically claiming 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride are not readily identifiable, the broader patent landscape for related structures provides valuable insights.

Many patents focus on the final drug compounds containing a cyclobutane moiety, with the synthesis of the cyclobutane building block often described in general terms or incorporated by reference. For example, patents for compounds containing 3,3-difluorocyclobutanamine (B1322466) often describe its incorporation into a larger molecule without detailing the synthesis of the amine itself. nih.govnih.gov

The intellectual property surrounding the synthesis of key intermediates, such as functionalized cyclobutanones and their fluorinated analogues, is also a critical area. Patents may claim novel synthetic routes to these intermediates, which could impact the freedom to operate for the synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride.

From a synthetic chemistry perspective, a thorough analysis of the patent literature is essential to identify potential infringement risks and to uncover novel synthetic strategies that may be applicable to the target molecule. The development of a non-infringing and scalable synthetic route is a key consideration for the commercialization of any new chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)cyclobutan-1-amine HCl, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclobutane ring formation followed by difluoromethoxy introduction. For example, a route similar to 3,3-difluorocyclobutanone derivatives (e.g., reacting cyclobutanone intermediates with difluoromethoxylating agents like ClCFO−) can be adapted . Purity optimization may involve recrystallization from ethanol/HCl mixtures or chromatography (HPLC with C18 columns). Confirm purity via H/F NMR and LC-MS (>98% by area normalization) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use X-ray crystallography for absolute configuration confirmation (if crystalline) or advanced NMR techniques (e.g., C-DEPT, F NMR) to resolve stereochemistry and substituent positions . IR spectroscopy can verify amine hydrochloride formation (N-H stretching at ~2500–3000 cm) .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the difluoromethoxy group. Monitor degradation via periodic LC-MS; degradation products may include cyclobutanol derivatives or free amine .

Advanced Research Questions

Q. How can this compound be evaluated for biological activity, such as PCSK9 inhibition?

- Methodology : Design in vitro assays using recombinant PCSK9 protein and LDL receptor-binding assays (e.g., surface plasmon resonance). Compare IC values to known inhibitors like the pyrimidinyl-cyclopentylamine derivatives in Patent WO 2020/150473 . Dose-response curves (1 nM–10 μM range) and molecular docking (PDB: 7P4S) can elucidate binding mechanisms .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology : Employ derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection of amine-containing impurities. Use UPLC-PDA/FLD with a BEH C18 column (1.7 μm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient .

Q. How can conflicting data on stereochemical stability in cyclobutane derivatives be resolved?

- Methodology : Perform dynamic NMR studies (VT-NMR) to assess ring-flipping barriers. For example, coalescence temperature analysis in DMSO-d can reveal enantiomerization rates. Compare with computational models (DFT at B3LYP/6-311+G(d,p)) to validate energy barriers .

Q. What strategies mitigate side reactions during difluoromethoxy group installation?

- Methodology : Use anhydrous conditions (e.g., DMF, 0°C) with slow addition of ClCFO− reagents. Quench excess reagent with aqueous NaHCO to minimize electrophilic byproducts. Monitor reaction progress via in situ F NMR to optimize stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar cyclobutane amines?

- Methodology : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and reducing agents (NaBH vs. LiAlH) in model reactions. Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, solvent polarity). Cross-reference with X-ray structures to rule out polymorphic yield differences .

Safety and Compliance

Q. What safety protocols are essential when handling this compound’s hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.